![molecular formula C23H25NO3 B14000443 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol is an organic compound with a complex structure that includes benzylamino and benzyloxy groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 3-chloro-1-(4-benzyloxyphenoxy)propan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and benzyloxy groups can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenoxypropan-2-ol: A simpler compound with a phenoxy group attached to a propanol backbone.
®-1-(Benzyloxy)propan-2-ol: Contains a benzyloxy group but lacks the benzylamino group.
Uniqueness
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol is unique due to the presence of both benzylamino and benzyloxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H25NO3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
1-(benzylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H25NO3/c25-21(16-24-15-19-7-3-1-4-8-19)18-27-23-13-11-22(12-14-23)26-17-20-9-5-2-6-10-20/h1-14,21,24-25H,15-18H2 |
Clave InChI |
ZIJRBUPAVIUPIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)

![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)

![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
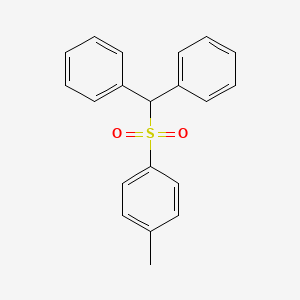
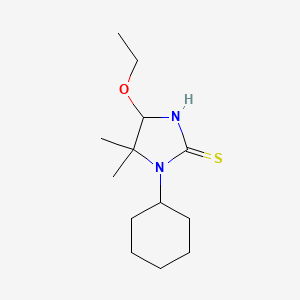
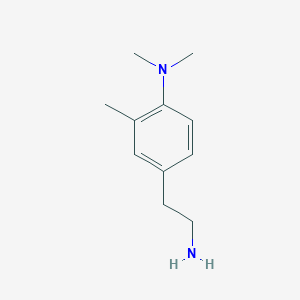
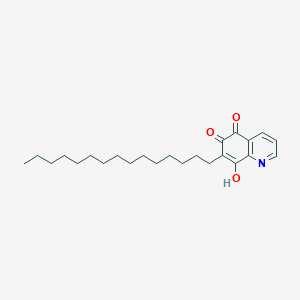
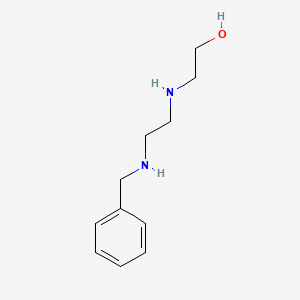
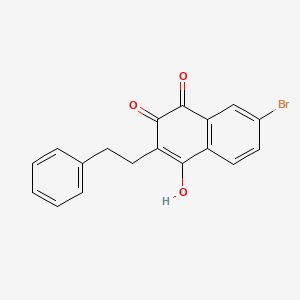
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
